molecular formula C9H12N2 B13392380 Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Cat. No.: B13392380
M. Wt: 148.20 g/mol
InChI Key: RKBYFFZYJDNCQL-SOFGYWHQSA-N
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Description

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-: is a chemical compound with the molecular formula C9H14N2 It is known for its unique structure, which includes a pyridine ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature.

    Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine ring can engage in π-π interactions, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- can be compared with other similar compounds, such as:

    N,N-dimethyl-2-(4-pyridinyl)ethanamine: Similar structure but with the pyridine ring in a different position.

    N,N-dimethyl-2-(2-pyrazinyl)ethanamine: Contains a pyrazine ring instead of a pyridine ring.

    N,N-diethyl-2-(2-pyridinyl)ethanamine: Similar structure but with ethyl groups instead of methyl groups.

The uniqueness of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-pyridin-2-ylethenamine

InChI

InChI=1S/C9H12N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-8H,1-2H3/b8-6+

InChI Key

RKBYFFZYJDNCQL-SOFGYWHQSA-N

Isomeric SMILES

CN(C)/C=C/C1=CC=CC=N1

Canonical SMILES

CN(C)C=CC1=CC=CC=N1

Origin of Product

United States

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